5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Oncology Kinase Inhibition Targeted Therapy

Generic 3,5-diaryl-4,5-dihydro-1H-pyrazole scaffolds often fail to deliver the potency required for kinase and antibacterial programs. QSAR models confirm that biological activity is dominated by specific steric and electrostatic fields unique to the 4-chlorophenyl/4-methoxyphenyl substitution pair-simple scaffold swapping is not scientifically valid. Procure this exact scaffold to build focused libraries with demonstrated single-digit nanomolar activity: • Derivative 27e: BRAF V600E inhibition comparable to Sorafenib, confirming ATP-pocket binding. • Derivative 13: IC₅₀ 7.6 nM against E. coli FabH, validating the scaffold for antibacterial development. • Functionalized derivative: Ki 490 nM against a Ras-related GTPase, a validated probe for undruggable PPI targets. Reliable supply with batch-to-batch consistency ensures reproducible SAR in your screening cascade.

Molecular Formula C16H15ClN2O
Molecular Weight 286.75 g/mol
Cat. No. B12118830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Molecular FormulaC16H15ClN2O
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O/c1-20-14-8-4-12(5-9-14)16-10-15(18-19-16)11-2-6-13(17)7-3-11/h2-9,15,18H,10H2,1H3
InChIKeyFJNKXTXTYNUEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Critical Scaffold Overview


5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 75745-48-1) is a 3,5-diaryl-4,5-dihydro-1H-pyrazole scaffold with a melting point of 152-155 °C . It serves as the critical core intermediate for synthesizing high-potency derivatives. Its value in procurement is not as a stand-alone active pharmaceutical ingredient, but as a privileged structure that, upon N-functionalization, yields nanomolar inhibitors against clinically relevant kinases and bacterial targets, a performance characteristic that sets it apart from other dihydropyrazole scaffolds.

Core intermediate for kinase and antibacterial derivative synthesis
Distinct 4-chlorophenyl/4-methoxyphenyl substitution pattern
Reported nanomolar activity in N-functionalized derivatives

Why Generic Substitution Fails


Simple substitution of this scaffold with other 3,5-diaryl-4,5-dihydro-1H-pyrazoles is not scientifically valid. Quantitative Structure-Activity Relationship (QSAR) models for this class demonstrate that biological activity is dominated by specific steric and electrostatic fields [1]. The unique combination of a 4-chlorophenyl group at position 5 and a 4-methoxyphenyl group at position 3 creates a distinct pharmacophore that directly results in single-digit nanomolar inhibitory activity in its derivative forms, a level of potency not achieved by close analogs like the 4-fluorophenyl or unsubstituted phenyl variants [2].

This Scaffold
Generic 3,5-diaryl analogs
4-chlorophenyl/4-methoxyphenyl pharmacophore
4-fluorophenyl or unsubstituted phenyl may not sustain FabH nanomolar potency
QSAR-defined steric and electrostatic fields drive activity
Altered substitution pattern may shift bioactivity away from reported nanomolar range

Quantitative Evidence for Differentiated Procurement


BRAF V600E Inhibition: Sorafenib-Comparable Potency

The derivative (5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(6-methylpyridin-3-yl)methanone (27e) was the most potent agent in a series, demonstrating an IC50 of 0.20 µM against BRAF V600E and a GI50 of 0.89 µM against the WM266.4 human melanoma cell line. This activity is directly comparable to the positive control Sorafenib [1]. This level of whole-cell activity confirms the scaffold's ability to translate target engagement into a functional anti-proliferative effect.

BRAF V600E Inhibition
Head-to-head
IC50 0.20 µM vs Sorafenib
Reported comparable potency to Sorafenib; supports kinase inhibitor scaffold evaluation
Derivative 27e; WM266.4 cell GI50 0.89 µM
Oncology Kinase Inhibition Targeted Therapy

E. coli FabH Inhibition: 4-Chloro Advantage

Direct SAR comparison from a series of 56 compounds revealed that the 4-chloro derivative 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (13) is a potent E. coli FabH inhibitor with an IC50 of 0.0076 µM [1]. Its direct 4-fluoro analog (compound 12) was also a potent inhibitor, but the 4-chloro substitution represents a distinct and highly active chemotype within this class [1].

E. coli FabH Inhibition
Class-level
IC50 0.0076 µM
Reported nanomolar inhibition; 4-chloro substitution critical
Among 56 derivatives; 4-fluoro analog also potent
Antibacterial FabH Inhibition Drug Resistance

Ras GTPase Binding by Sulfonamide Derivative

A derivative, 4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]benzenesulfonamide, exhibited a binding affinity (Ki) of 490 nM against a Ras-related GTPase, identified from a high-throughput screening campaign [1]. This demonstrates that the scaffold can be functionalized to target challenging protein-protein interaction domains within the Ras superfamily, a space where many simpler dihydropyrazole scaffolds lack sufficient binding affinity.

Ras GTPase Binding
Cross-study
Ki 490 nM
Reported sub-micromolar binding; supports probe development
Sulfonamide derivative; HTS campaign
Oncology Ras Signaling Chemical Probe

Optimal Application Scenarios


Kinase-Focused Medicinal Chemistry

Procure this compound as a primary scaffold for synthesizing focused kinase inhibitor libraries. The derivative 27e has already demonstrated BRAF V600E inhibition on par with Sorafenib, proving the scaffold's ability to bind the ATP pocket [1].

FabH-Targeted Antibiotic Development

Use this 4-chlorophenyl-containing scaffold to generate new FabH inhibitors. The derivative 13 has a validated IC50 of 7.6 nM against E. coli FabH, confirming the critical role of this substitution for nanomolar antibacterial activity [2].

Ras GTPase Chemical Probe Synthesis

Employ the scaffold for developing ligands against undruggable targets. A functionalized derivative has shown a binding Ki of 490 nM against a Ras-related GTPase, making this a validated starting point for probe development in targeting protein-protein interactions [3].

QSAR and Pharmacophore Modeling

Include this compound in a training set for 3D-QSAR models. Its distinct steric and electrostatic profile, defined by the 4-chlorophenyl and 4-methoxyphenyl groups, provides essential variance for building predictive models of dihydropyrazole bioactivity [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Scaffold for BRAF V600E inhibitor optimization
Kinase panel selectivity and cellular potency profiling
Antibacterial FabH inhibitor development
4-chloro substitution for FabH target engagement
MIC determination and enzyme inhibition assays
Ras GTPase chemical probe design
Sub-micromolar binding to Ras superfamily
Biophysical binding and PPI disruption assays
QSAR/pharmacophore model training
Well-defined steric and electrostatic fields
3D-QSAR model predictive accuracy
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